molecular formula C8H5Cl2NO3 B6171694 4-carbamoyl-2,6-dichlorobenzoic acid CAS No. 1415124-89-8

4-carbamoyl-2,6-dichlorobenzoic acid

Cat. No. B6171694
CAS RN: 1415124-89-8
M. Wt: 234
InChI Key:
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Description

4-Carbamoyl-2,6-dichlorobenzoic acid (4-CBDCA) is an organic compound derived from the family of aromatic carboxylic acids. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. 4-CBDCA is also used as a reagent in organic synthesis and as a catalyst in various chemical reactions. 4-CBDCA is an important building block for the synthesis of many drugs, agrochemicals, and other organic compounds.

Scientific Research Applications

4-carbamoyl-2,6-dichlorobenzoic acid has been studied extensively in the scientific literature for its various applications. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) and as a selective inhibitor of the enzyme cyclooxygenase-1 (COX-1). 4-carbamoyl-2,6-dichlorobenzoic acid has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of cancer cells. Additionally, 4-carbamoyl-2,6-dichlorobenzoic acid has been studied for its ability to bind to and modulate the activity of the enzyme acetylcholinesterase.

Mechanism of Action

The mechanism of action of 4-carbamoyl-2,6-dichlorobenzoic acid is not yet fully understood. However, it is believed that 4-carbamoyl-2,6-dichlorobenzoic acid binds to and modulates the activity of the enzyme cyclooxygenase-2 (COX-2). This inhibition of COX-2 activity leads to decreased production of inflammatory mediators, such as prostaglandins, which are responsible for many of the symptoms associated with inflammation. Additionally, 4-carbamoyl-2,6-dichlorobenzoic acid has been shown to inhibit the growth of cancer cells by binding to and modulating the activity of the enzyme acetylcholinesterase.
Biochemical and Physiological Effects
4-carbamoyl-2,6-dichlorobenzoic acid has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 4-carbamoyl-2,6-dichlorobenzoic acid is an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), leading to decreased production of inflammatory mediators. Additionally, 4-carbamoyl-2,6-dichlorobenzoic acid has been shown to inhibit the growth of cancer cells by binding to and modulating the activity of the enzyme acetylcholinesterase. Furthermore, 4-carbamoyl-2,6-dichlorobenzoic acid has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The use of 4-carbamoyl-2,6-dichlorobenzoic acid in laboratory experiments has several advantages. First, it is a relatively inexpensive compound, making it cost-effective for use in research. Additionally, 4-carbamoyl-2,6-dichlorobenzoic acid is a stable compound and is relatively easy to prepare and handle in laboratory experiments. Furthermore, 4-carbamoyl-2,6-dichlorobenzoic acid has been extensively studied in the scientific literature, making it a well-studied compound for laboratory experiments.
However, there are some limitations to the use of 4-carbamoyl-2,6-dichlorobenzoic acid in laboratory experiments. First, 4-carbamoyl-2,6-dichlorobenzoic acid is a relatively toxic compound and should be handled with caution in the laboratory. Additionally, the mechanism of action of 4-carbamoyl-2,6-dichlorobenzoic acid is not yet fully understood, making it difficult to predict the effects of the compound in various experiments.

Future Directions

The use of 4-carbamoyl-2,6-dichlorobenzoic acid in laboratory experiments and research has great potential for the future. Further research is needed to better understand the mechanism of action of 4-carbamoyl-2,6-dichlorobenzoic acid and to elucidate the effects of the compound on various biochemical and physiological processes. Additionally, further research is needed to explore the potential use of 4-carbamoyl-2,6-dichlorobenzoic acid as an anti-inflammatory agent and as a potential therapeutic agent in the treatment of various diseases. Additionally, further research is needed to explore the potential use of 4-carbamoyl-2,6-dichlorobenzoic acid as a catalyst in various chemical reactions and as a reagent in organic synthesis. Finally, further research is needed to explore the potential use of 4-carbamoyl-2,6-dichlorobenzoic acid in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Synthesis Methods

4-carbamoyl-2,6-dichlorobenzoic acid is synthesized by the reaction of 2,6-dichlorobenzoic acid and ethyl carbamate in the presence of an acid catalyst. The reaction is carried out at temperatures ranging from 50-90°C and is typically complete within 1-2 hours. The reaction can be performed in either batch or continuous processes. The product of the reaction is a crystalline solid that can be isolated by filtration and dried.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-carbamoyl-2,6-dichlorobenzoic acid can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,6-dichlorobenzoic acid", "ammonium carbonate", "sodium hydroxide", "ethyl chloroformate", "triethylamine", "water" ], "Reaction": [ "Step 1: 2,6-dichlorobenzoic acid is reacted with ammonium carbonate and sodium hydroxide in water to form 2,6-dichlorobenzoic acid diammonium salt.", "Step 2: The diammonium salt is then reacted with ethyl chloroformate and triethylamine to form 2,6-dichlorobenzoic acid diethyl ester.", "Step 3: The diethyl ester is hydrolyzed with sodium hydroxide to form 4-carbamoyl-2,6-dichlorobenzoic acid." ] }

CAS RN

1415124-89-8

Product Name

4-carbamoyl-2,6-dichlorobenzoic acid

Molecular Formula

C8H5Cl2NO3

Molecular Weight

234

Purity

95

Origin of Product

United States

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